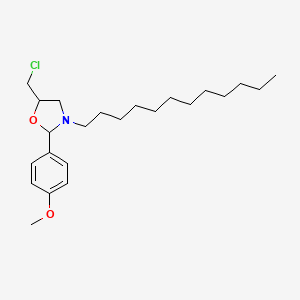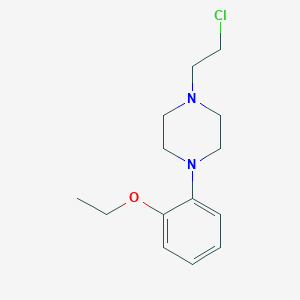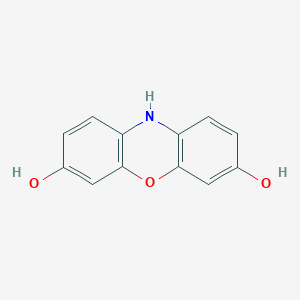
Vanadium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium hydroxide is a chemical compound composed of vanadium, oxygen, and hydrogen. It is known for its unique properties and versatility in various chemical reactions. This compound typically appears as a greenish or brownish solid and is used in a variety of scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanadium hydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of vanadium salts with alkaline solutions. For example, vanadium pentoxide can be dissolved in an acidic solution and then precipitated by adding a base such as sodium hydroxide.
Hydrothermal Synthesis: This method involves the reaction of vanadium compounds in an aqueous solution under high temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of vanadium-containing ores. The ores are processed to extract vanadium, which is then converted into this compound through chemical reactions involving acids and bases.
Analyse Chemischer Reaktionen
Types of Reactions: Vanadium hydroxide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Hydrogen gas, carbon monoxide, or other reducing agents.
Substitution: Various anions such as chloride, sulfate, or nitrate.
Major Products Formed:
Oxidation: Vanadium pentoxide (V2O5).
Reduction: Vanadium(III) oxide (V2O3).
Substitution: Various vanadium salts depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Vanadium hydroxide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of vanadium hydroxide involves its ability to undergo redox reactions, changing its oxidation state and interacting with various molecular targets. In biological systems, vanadium compounds can modulate enzyme activity, particularly protein tyrosine phosphatases, which play a role in cellular signaling pathways . The redox properties of this compound also make it an effective catalyst in chemical reactions, facilitating the conversion of reactants to products through electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Vanadium hydroxide can be compared with other vanadium compounds, such as:
Vanadium Pentoxide (V2O5): A common oxidation product of this compound, used as a catalyst and in battery applications.
Vanadium(III) Oxide (V2O3): A reduced form of this compound, used in various industrial processes.
Vanadyl Sulfate (VOSO4): A vanadium compound used in biological and medical research for its insulin-mimetic properties.
Uniqueness: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. This versatility makes it valuable in a wide range of applications, from catalysis to biomedical research.
Eigenschaften
CAS-Nummer |
102857-58-9 |
|---|---|
Molekularformel |
H5O5V-5 |
Molekulargewicht |
135.98 g/mol |
IUPAC-Name |
vanadium;pentahydroxide |
InChI |
InChI=1S/5H2O.V/h5*1H2;/p-5 |
InChI-Schlüssel |
JLQPSXFDVXNJAE-UHFFFAOYSA-I |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)

![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)





![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
